1-(Benzyloxy)-3-bromo-2-fluorobenzene
Overview
Description
1-(Benzyloxy)-3-bromo-2-fluorobenzene is an organic compound with the molecular formula C13H10BrFO. It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol using suitable oxidizing or reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield products like 1-(benzyloxy)-3-amino-2-fluorobenzene or 1-(benzyloxy)-3-thio-2-fluorobenzene.
- Oxidation of the benzyloxy group produces benzaldehyde derivatives, while reduction yields benzyl alcohol derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-bromo-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-3-bromo-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can engage in halogen bonding and electrostatic interactions. These interactions influence the compound’s binding affinity and selectivity towards specific enzymes or receptors .
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-bromo-3-fluorobenzene
- 1-(Benzyloxy)-4-bromo-2-fluorobenzene
- 1-(Benzyloxy)-3-chloro-2-fluorobenzene
Uniqueness: 1-(Benzyloxy)-3-bromo-2-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which affects its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
1-bromo-2-fluoro-3-phenylmethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUOHPCGEVRJCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271647 | |
Record name | 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295376-29-3 | |
Record name | 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=295376-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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